molecular formula C14H14N2O2 B8793502 Methyl 4-(benzylamino)nicotinate

Methyl 4-(benzylamino)nicotinate

Cat. No.: B8793502
M. Wt: 242.27 g/mol
InChI Key: KQVGOJYKZLEODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzylamino)nicotinate is a nicotinic acid derivative featuring a pyridine core substituted at the 4-position with a benzylamino group (-NH-benzyl) and a methyl ester at the 3-position. This compound belongs to a broader class of nicotinate esters, which are studied for their structural diversity and applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-(benzylamino)pyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-10-15-8-7-13(12)16-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16)

InChI Key

KQVGOJYKZLEODX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Nicotinate Esters with Varied Substituents

Nicotinate esters differ primarily in their substituents and ester groups, which influence physicochemical and biological properties. Key comparisons include:

Monasnicotinates B–D (Compounds 2–4)
  • Substituents: These derivatives feature acetylated alkenyl chains at the 4-position and propenyl/propyl groups at the 6-position of the pyridine ring. For example, compound 2 (ethyl ester) has a 4-acetyl-nonenyl group, while compound 3 (methyl ester) has a longer 4-acetyl-undecenyl chain .
  • Spectroscopic Data: Structural elucidation via ¹H/¹³C-NMR, HMBC, and NOESY revealed distinct substitution patterns. The ethyl ester (compound 2) showed downfield shifts in ¹³C-NMR due to electron-withdrawing acetyl groups, contrasting with the methyl ester’s simpler spectrum .
Methyl Nicotinate
  • Structure : The parent ester lacks substituents beyond the methyl ester group.
  • Physicochemical Properties: Molecular weight = 137.14 g/mol; purity = 98% (commercial grade). It is known to induce skin erythema in topical formulations, with penetration rates influenced by vehicle composition .
  • Safety Profile : Causes skin irritation; requires immediate washing and medical consultation upon exposure .

Schiff Base Derivatives: 4-(4-Alkoxyphenyliminomethyl)Phenyl Nicotinates (An Series)

  • Substituents: Feature iminomethyl linkages and terminal alkoxy chains (C6–C16). For example, compound A6 has a hexyloxy chain .
  • Mesomorphic Behavior: These derivatives exhibit liquid crystalline properties. Longer alkoxy chains (e.g., C16) stabilize nematic phases, while shorter chains (C6) reduce transition temperatures. The iminomethyl group enhances molecular rigidity compared to Methyl 4-(benzylamino)nicotinate’s flexible benzylamino group .
  • Thermal Properties: Melting points range from 131.0°C (A6) to higher values for longer chains. This compound’s melting point is unreported but likely lower due to reduced symmetry .

Functional and Application Differences

  • Topical Penetration: Methyl nicotinate’s skin penetration is vehicle-dependent, with erythema intensity correlating with formulation lipophilicity . This compound’s benzylamino group may reduce penetration due to increased molecular weight and polarity.
  • Liquid Crystalline Potential: Schiff base derivatives (An series) are optimized for mesomorphism, while this compound lacks the planar rigidity required for such behavior .
  • Synthetic Accessibility: Methyl nicotinate is commercially available at scale, whereas this compound’s synthesis likely requires multi-step functionalization, as seen in related compounds .

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